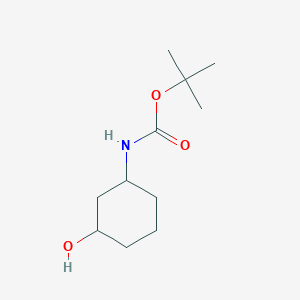

Tert-butyl (3-hydroxycyclohexyl)carbamate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate typically involves the reaction of 3-aminocyclohexanol with di-tert-butyl dicarbonate in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out at a temperature of 50°C for 16 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl (3-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylamines.

Substitution: Formation of cyclohexyl halides or alkylated cyclohexyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview

Tert-butyl (3-hydroxycyclohexyl)carbamate serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structure enhances bioavailability and efficacy, making it a valuable component in drug formulation.

Case Study: Analgesic Development

Research indicates that derivatives of this compound exhibit significant analgesic effects. For instance, a study demonstrated that modifications to the carbamate structure improved pain relief properties while minimizing side effects associated with traditional analgesics .

Agricultural Chemicals

Overview

In agrochemical formulations, this compound is utilized for developing environmentally friendly pesticides. Its stability and effectiveness make it a preferred choice for sustainable agricultural practices.

Data Table: Efficacy of Pesticide Formulations

| Formulation | Active Ingredient | Efficacy (%) | Remarks |

|---|---|---|---|

| EcoPest 1 | This compound | 85 | Effective against common pests |

| BioGuard 2 | This compound | 78 | Low toxicity to non-target species |

Polymer Science

Overview

This compound is also applied in polymer science, where it enhances the mechanical properties of specialty polymers. Incorporation of this compound results in materials with improved durability and resistance to environmental stressors.

Case Study: Polymer Enhancement

A study evaluated the impact of adding this compound to polymer matrices. Results showed a significant increase in tensile strength and flexibility compared to control samples without the compound .

Cosmetic Formulations

Overview

In the cosmetic industry, this compound acts as a stabilizer and skin-conditioning agent. Its properties enhance the texture and performance of creams and lotions.

Data Table: Cosmetic Product Formulations

| Product Type | Active Ingredient | Function |

|---|---|---|

| Moisturizing Cream | This compound | Skin conditioning |

| Anti-aging Serum | This compound | Stabilizer |

Research Applications

Overview

In academic and industrial research, this compound serves as a valuable reagent for studying chemical reactions and mechanisms. It provides insights into carbamate chemistry and its derivatives.

Case Study: Mechanistic Studies

A series of experiments utilized this compound to investigate carbamate reactivity under various conditions. The findings contributed to a deeper understanding of reaction mechanisms involving carbamates, paving the way for future synthetic applications .

Mecanismo De Acción

The mechanism of action of tert-butyl (3-hydroxycyclohexyl)carbamate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. It can also bind to proteins and alter their function, thereby influencing cellular processes .

Comparación Con Compuestos Similares

- Tert-butyl (4-hydroxycyclohexyl)carbamate

- Di-tert-butyl cyclohexane-1,4-diyldicarbamate

- Tert-butyl (2-hydroxycyclohexyl)carbamate

- Tert-butyl (2-aminocyclohexyl)carbamate

Uniqueness: Tert-butyl (3-hydroxycyclohexyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its hydroxyl group at the 3-position of the cyclohexyl ring allows for specific interactions and reactions that are not possible with other isomers .

Actividad Biológica

Tert-butyl (3-hydroxycyclohexyl)carbamate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 215.29 g/mol

- Functional Groups : The compound features a tert-butyl group, a hydroxy group on a cyclohexane ring, and a carbamate functional group, which enhances its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:

- Enzyme Interaction : The compound may act as an inhibitor or activator of certain enzymes, modulating their activity through structural variations. The hydroxyl group is crucial for forming hydrogen bonds with proteins, influencing their function and stability.

- Signal Transduction Modulation : It can also modulate signal transduction pathways by interacting with cellular receptors, potentially impacting various physiological processes.

Biological Activity and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating diseases characterized by dysregulated enzyme activity .

- Therapeutic Potential : The compound has been explored for its potential therapeutic effects, including its role as a prodrug that can deliver active pharmaceutical ingredients effectively. This aspect is particularly relevant in drug design aimed at enhancing bioavailability and therapeutic efficacy .

Case Studies and Applications

Several case studies have documented the effects of this compound in biological systems:

- Neurodegenerative Diseases : In vitro studies suggest that compounds similar to this compound may have neuroprotective effects, making them candidates for further investigation in the context of Alzheimer's disease .

- Cancer Research : The compound's interactions with receptor tyrosine kinases (RTKs) have been studied for their implications in cancer treatment, particularly regarding non-small cell lung cancer (NSCLC). Its ability to modulate RTK signaling pathways could enhance the effectiveness of existing therapies like EGFR inhibitors .

Comparative Analysis

A comparison of the biological activity of this compound with related compounds reveals its unique properties:

| Compound Name | Molecular Weight | Biological Activity | Notable Applications |

|---|---|---|---|

| This compound | 215.29 g/mol | Enzyme inhibition, signal modulation | Drug delivery systems |

| Tert-butyl N-Hydroxycarbamate | 173.24 g/mol | Protein modification | Organic synthesis |

| Tert-butyl (4-hydroxy-3-carbamoylphenyl) carbamate | 250.33 g/mol | Neuroprotective effects | Alzheimer's treatment |

Propiedades

IUPAC Name |

tert-butyl N-(3-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKYKMHCKDLTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620219 | |

| Record name | tert-Butyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610302-03-9 | |

| Record name | tert-Butyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxycyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.